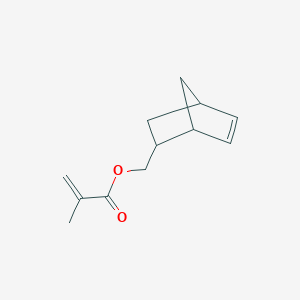

Cyclol methacrylate

Description

Evolution of Cycloaliphatic and Cyclic-Functionalized Methacrylates in Polymer Science

The journey of methacrylate (B99206) polymers began with simpler linear structures, such as poly(methyl methacrylate) (PMMA), which was first synthesized in 1880 and brought to market in 1933. Known for its transparency and durability, PMMA became a benchmark material. Over the decades, the drive to improve the thermal and mechanical properties of polymethacrylates led researchers to explore more complex monomer designs.

The introduction of cycloaliphatic groups into the methacrylate backbone was a pivotal development. These bulky, rigid structures were incorporated to enhance properties like thermal stability and etching resistance, which are crucial for applications in advanced lithography and electronics. For instance, cycloaliphatic epoxy methacrylates, such as 3,4-Epoxy Cyclohexylmethyl Methacrylate (TTA15), were developed for photosensitive resins and UV-curable coatings, offering superior cationic reaction activity and stability compared to their linear counterparts like glycidyl (B131873) methacrylate (GMA).

Further evolution saw the development of monomers with various cyclic functionalities. This includes methacrylates with cyclic carbonate, carbamate, and oxazolidone groups, which have been shown to exhibit unusually high reactivity in polymerization processes. Researchers have also synthesized methacrylate monomers containing five-membered cyclic trithiocarbonate (B1256668) groups, which impart a high refractive index to the resulting polymers. The synthesis of cyclic macromonomers, such as methacrylate-functionalized cyclic poly(tetrahydrofuran), has enabled the creation of novel polymer network architectures with both covalent and physical linkages. This progression from simple linear to complex cyclic and functionalized cyclic structures highlights a continuous effort to tailor polymer properties for increasingly demanding applications.

Significance of Cyclic Inclusion in Methacrylate Monomer Design

Incorporating cyclic moieties into methacrylate monomers brings about a host of beneficial changes to the resulting polymers' properties. The primary advantages stem from the inherent rigidity and bulkiness of the cyclic structures.

Key Advantages of Cyclic Methacrylates:

| Property Enhanced | Effect of Cyclic Structure | Example Application |

| Thermal Stability | The rigid cyclic groups restrict chain mobility, leading to higher glass transition temperatures (Tg). | High-performance engineering plastics, materials for high-temperature processing. |

| Mechanical Strength | Increased chain rigidity and intermolecular interactions result in polymers with higher modulus and hardness. | Dental composites, bone cement, durable coatings. |

| Optical Properties | Introduction of specific cyclic groups, like those containing sulfur, can significantly increase the refractive index. | Advanced optical lenses, materials for optoelectronics. |

| Etch Resistance | Bulky polycyclic groups enhance resistance to oxygen reactive ion etching. | Photoresists for 193 nm lithography and nanopatterning. |

| Reduced Shrinkage | The bulky nature of cyclic monomers can lead to lower volume shrinkage during polymerization. | UV-curable adhesives and coatings, precision molding. |

| Controlled Degradation | Cyclic polymers lack terminal groups, which can lead to slower degradation profiles compared to linear analogues. | Materials for controlled drug delivery. |

The inclusion of cyclic groups can, however, also present challenges. For example, the large size of cycloaliphatic groups can lead to swelling when exposed to developers in lithographic processes, potentially causing pattern collapse. This has led to research focused on optimizing the size and structure of the cyclic functional groups to balance desired properties like etch resistance with processability. For instance, studies have shown that polymers synthesized with smaller cycloaliphatic groups, such as cyclohexyl methacrylate, exhibit less swelling than those with larger groups like isobornyl acrylate (B77674).

Contemporary Research Trajectories in Cyclo-Methacrylate Polymer Chemistry

Current research in the field of cyclo-methacrylate polymers is vibrant and multifaceted, driven by the demand for sustainable, high-performance, and "smart" materials.

One major trend is the development of sustainable and recyclable polymethacrylates . Researchers are designing monomers with thermolytically labile pendent groups that allow for efficient, catalyst-free depolymerization back to the monomer, creating a circular lifecycle for the material. This addresses the growing concern over plastic waste and the need for a circular economy.

Another significant area is the synthesis of functional and "smart" polymers . This includes the creation of novel thiol-reactive methacrylate monomers for post-polymerization modification, allowing for the attachment of various functional molecules. Research into cyclic methacrylate tetrahydropyrimidinones is paving the way for new biocidal polymers. Furthermore, the development of responsive materials, such as thermo-responsive copolymers, demonstrates the potential for creating materials that can change their properties in response to environmental stimuli.

High-throughput and combinatorial methods are accelerating the discovery of new materials. Automated synthesis and screening platforms allow researchers to rapidly create and evaluate large libraries of methacrylate polymers, systematically investigating structure-property relationships to identify materials with optimal performance for specific applications, particularly in the biomaterials field.

Finally, the exploration of novel polymer architectures continues to be a key research direction. This includes the synthesis and polymerization of complex structures like cyclic macromonomers to create unique network topologies with advanced mechanical and physical properties. The use of advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enables the synthesis of well-defined copolymers with controlled architectures and functionalities. These research efforts are expanding the landscape of polymer chemistry, promising new materials with unprecedented capabilities.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylmethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H16O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h3-4,9-11H,1,5-7H2,2H3 |

InChI Key |

NYOZFCHGWPIBJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1CC2CC1C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclol Methacrylate Monomers

Esterification Reactions for Cyclic Alcohol Derivatives

Esterification reactions are fundamental to the production of cyclol methacrylate (B99206) monomers, involving the condensation of a cyclic alcohol with methacrylic acid or its activated forms.

Direct esterification involves the direct reaction between methacrylic acid and a cyclic alcohol. This is an equilibrium-limited reaction, and its efficiency is significantly enhanced by the continuous removal of water generated during the process. Acid catalysts are universally employed to accelerate the reaction rate. Common catalysts include strong mineral acids like sulfuric acid and sulfonic acids such as p-toluenesulfonic acid (pTsOH). labsolu.canih.govthegoodscentscompany.comfragranceu.comnih.govthegoodscentscompany.com Solid acid catalysts, such as ion exchange resins (e.g., Amberlyst 15), have also proven effective. labsolu.ca

The reaction is typically performed at elevated temperatures, often with an excess of methacrylic acid to drive the equilibrium towards product formation. labsolu.canih.gov The use of a reflux azeotropic solvent (e.g., benzene, toluene, xylene) is a common technique to facilitate the removal of water as an azeotrope, thereby shifting the reaction equilibrium to favor the methacrylate ester product. labsolu.ca

Detailed Research Findings: Studies have highlighted the sustainability of solvent-free direct esterification of monoterpene alcohols with methacrylic acid catalyzed by pTsOH. fragranceu.com For primary alcohols, this method can achieve full conversion to the corresponding (meth)acrylates within 5 to 150 minutes. fragranceu.com Microwave irradiation can further accelerate these reactions. fragranceu.com For secondary cyclic alcohols, such as cyclademol, optimized reaction conditions (e.g., 40 °C with 150 W microwave irradiation) have demonstrated the potential for complete conversion and high yields, reaching 100% within 2 hours. fragranceu.com

Table 1: Representative Conditions for Direct Esterification of Cyclic Alcohols

| Cyclic Alcohol Type | Methacrylic Acid Equivalent | Catalyst Type | Solvent (Azeotrope) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Cyclic Formal Alcohol | 1.5 | Amberlyst 15 | Benzene | Reflux | Not specified | 87 | labsolu.ca |

| Monoterpene Alcohols | Not specified | p-Toluenesulfonic acid | Solvent-free | Not specified | 5-150 min | High | fragranceu.com |

| Cyclademol (Secondary) | Not specified | p-Toluenesulfonic acid | Solvent-free | 40 (Microwave) | 2 h | 100 | fragranceu.com |

(Note: This is a conceptual interactive table. In a digital format, rows could be sortable or filterable.)

Transesterification offers an alternative pathway for synthesizing cyclol methacrylate monomers, particularly useful when the target cyclic alcohol is expensive or difficult to handle, or when starting from a readily available alkyl (meth)acrylate, typically methyl methacrylate (MMA). nih.govnih.govperflavory.com This process involves the exchange of the ester's alkoxy group with the hydroxyl group of the cyclic alcohol, typically yielding methanol (B129727) as a volatile byproduct that can be removed by distillation to drive the reaction to completion. nih.govnih.govperflavory.com

Catalytic Systems: A variety of catalysts are effective in promoting transesterification reactions:

Lithium Catalysts : Lithium compounds, including lithia, lithium hydroxide (B78521), and lithium carbonate, are known to efficiently catalyze the transesterification of methyl methacrylate with heavier alcohols. nih.govnih.gov Optimized processes often involve the incremental addition of small amounts of lithium catalyst (e.g., 6 to 30 ppm) and the use of an azeotrope-forming compound to facilitate the removal of methanol at low temperatures (below 60 °C). nih.gov

Mixed Salt Catalysts : Mixed salt catalysts, such as a combination of potassium carbonate and potassium chloride, have been successfully employed in transesterification processes. perflavory.com

Titanium Alkoxides and Aryloxides : Titanium alkoxides have been utilized for terminal-selective transesterification, enabling the functionalization of methacrylate units in polymers. More recently, sterically hindered sodium(I) or magnesium(II) aryloxides (derived from 2,6-di-tert-butyl-4-methylphenol) have demonstrated high chemoselectivity for transesterification of methyl (meth)acrylates with various alcohols, including cyclic ones, under mild conditions (25 °C), achieving high yields without undesirable side reactions like Michael additions.

Challenges and Solutions: Traditional acid-catalyzed transesterification of alicyclic alcohols with methyl methacrylate can lead to unwanted side reactions, such as intramolecular dehydration of the alcohol, ionic polymerization, and significant product coloration. To mitigate these issues, treating the alicyclic alcohol with an alkaline substance prior to or during the transesterification reaction in the presence of an alkaline substance has been shown to effectively suppress these side reactions, resulting in products with minimal coloration.

Table 2: Catalysts and Conditions for Transesterification of (Meth)acrylates

| Catalyst Type | Substrate (Alkyl Methacrylate) | Alcohol Type (Example) | Conditions | Key Outcome / Feature | Reference |

| Lithium hydroxide/carbonate | Methyl methacrylate | Heavy/Cyclic alcohols | Incremental addition, azeotropic removal | Efficient, low byproduct methanol removal | nih.gov |

| Mixed salt (K2CO3/KCl) | Alkyl (meth)acrylate | Alcohols | Heating, distillation | Improved process for (meth)acrylate esters | perflavory.com |

| Titanium alkoxides | Poly(methyl methacrylate) | Various alcohols | Terminal-selective, functionalization | End-functionalized polymers | |

| Sodium(I) or Magnesium(II) Aryloxides | Methyl (meth)acrylates | Primary/Secondary alcohols | 25 °C | High chemoselectivity, high yields | |

| Alkaline substances (pre-treatment/in-situ) | Methyl methacrylate | Alicyclic alcohols | Transesterification reaction | Suppresses side reactions, reduces coloration |

(Note: This is a conceptual interactive table.)

The reaction of methacryloyl chloride with cyclic alcohols is a direct and often high-yielding method for synthesizing this compound monomers. This approach involves the acylation of the hydroxyl group of the cyclic alcohol by the acid chloride, with the concomitant release of hydrogen chloride (HCl). fragranceu.com

Reaction Conditions: To neutralize the corrosive and potentially problematic HCl byproduct, a base is typically included in the reaction mixture. Common bases for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. fragranceu.com Alternatively, solid bases like sodium bicarbonate, potassium carbonate, or basic ion exchange resins can be employed to scavenge the HCl. The reaction is frequently carried out in inert solvents, including chlorinated solvents (e.g., dichloromethane) or non-chlorinated alternatives. Maintaining low temperatures (e.g., around 0 °C) is often recommended to control the reaction exothermicity and minimize side reactions. Using an excess of the alcohol as a solvent, with slow addition of methacryloyl chloride, is another viable strategy.

Considerations: Due to the inherent reactivity of methacryloyl chloride and the resulting methacrylate monomer, polymerization inhibitors (e.g., hindered phenol (B47542) radical scavengers like BHT, often with air bubbling through the reaction mixture) are crucial to prevent undesired polymerization during synthesis and purification.

Example: The esterification of tetrahydrogeraniol, a cyclic monoterpene alcohol, with acryloyl chloride (a structurally similar acid chloride to methacryloyl chloride) in the presence of triethylamine in dichloromethane (B109758) has been reported to yield 85% of the corresponding acrylate (B77674). fragranceu.com Similar conditions are applicable for methacryloyl chloride.

Addition Reactions to Unsaturated Alicyclic Hydrocarbons

This synthetic strategy involves the direct addition of methacrylic acid or a methacrylate-containing moiety across a carbon-carbon double bond within an alicyclic hydrocarbon structure. A well-documented example is the acid-catalyzed addition of methacrylic acid to camphene, which yields isobornyl methacrylate. nih.gov While this reaction can proceed rapidly and cleanly, it is an equilibrium-limited process, which may necessitate specific conditions to maximize conversion. nih.gov

Beyond direct addition to simple alicyclic alkenes, related addition reactions involving cyclic structures can also be leveraged. For instance, the ring-opening addition reactions of glycidyl (B131873) methacrylate (which contains a reactive epoxide ring) with α,β-unsaturated carboxylic acids have been investigated. In these reactions, the carboxylic acid acts as a nucleophile, opening the epoxide ring and thereby conjugating the methacrylate group to the cyclic structure. The rates of such addition reactions are often dependent on the concentrations of both the acid and the catalyst (e.g., triethylbenzylammonium chloride).

Derivatization of Pre-existing Cyclic Structures for Methacrylate Conjugation

This broad category encompasses methods where an existing cyclic molecule or polymer is chemically modified to introduce methacrylate functionalities. This approach is particularly valuable for creating specialized monomers or polymeric materials with complex cyclic architectures or specific properties.

Examples of Derivatization:

Polymer Functionalization : The ester-side chain of methyl methacrylate (MMA) units at the ω-chain end of polymers, such as poly(methyl methacrylate) (PMMA) or polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA), can be selectively functionalized through terminal-selective transesterification. Catalysts like titanium alkoxides facilitate this process, allowing the incorporation of various functional groups, including those amenable to further "click" chemistry modifications.

Biopolymer Modification : Hyaluronic acid (HA), a naturally occurring cyclic biopolymer, can be derivatized with glycidyl methacrylate (GM-HA). This reaction, typically catalyzed by triethylamine and a phase-transfer catalyst (e.g., tetrabutyl ammonium (B1175870) bromide), involves both reversible transesterification at primary hydroxyl groups and irreversible ring-opening conjugation at carboxylic acid groups of HA with the epoxide of GM. This introduces photopolymerizable methacrylate groups onto the HA chain, enabling the creation of hydrogels.

Synthesis of Cyclic Guanidine Derivatives : Novel cyclic methacrylate tetrahydropyrimidinones, which serve as biocidal monomers, can be synthesized through derivatization. For example, 2-imino-5-methyltetrahydropyrimidin-4(1H)-one (THP), a cyclic byproduct from methacryloylguanidine synthesis, can be reacted with methacrylic acid to form its methacrylate salt (MTHP) in high yields. This demonstrates a strategy for incorporating methacrylate groups onto pre-formed cyclic nitrogen-containing heterocycles.

Catalytic Synthesis Approaches for Methacrylate Monomers

Key Catalytic Systems Employed:

Acid Catalysis : As detailed in direct esterification and addition reactions, strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) and solid acid catalysts (e.g., ion exchange resins) are widely used. labsolu.canih.govthegoodscentscompany.comfragranceu.comnih.govthegoodscentscompany.com These catalysts activate the carbonyl group of methacrylic acid, making it more reactive towards nucleophilic attack by the cyclic alcohol. thegoodscentscompany.com

Base Catalysis : In reactions involving methacryloyl chloride, bases such as tertiary amines (e.g., triethylamine) or alkali carbonates are essential for neutralizing the acidic byproducts and promoting the reaction. fragranceu.com Alkaline substances are also beneficial in transesterification reactions of alicyclic alcohols to mitigate undesirable side reactions like polymerization and coloration.

Metal-Based Catalysts :

Lithium Compounds : Lithium hydroxide and lithium carbonate serve as effective catalysts for transesterification reactions involving methyl methacrylate and higher alcohols. nih.gov

Mixed Metal Salts : Combinations like potassium carbonate and potassium chloride have been identified as effective transesterification catalysts. perflavory.com

Titanium Alkoxides : These catalysts are instrumental in achieving terminal-selective transesterification, allowing for precise functionalization of polymer chains.

Sodium(I) or Magnesium(II) Aryloxides : These sterically demanding catalysts offer high chemoselectivity for transesterification of methyl (meth)acrylates with various alcohols, including cyclic ones, under mild reaction conditions.

Enzymatic Catalysis : Biocatalysis, particularly using lipases such as Pseudomonas Cepacia Lipase (Amano PS), has emerged as a method for the kinetic resolution and synthesis of chiral methacrylate monomers from secondary alcohols, including cyclic structures. These enzymatic processes often employ activated esters, like oxime methacrylate, as acylating agents to ensure an irreversible reaction and achieve high enantioselectivity.

Emerging Catalytic Systems : Ongoing research explores novel catalytic systems for sustainable methacrylate production. This includes the use of solid base catalysts like hydrotalcite in subcritical water for the synthesis of methacrylic acid from bio-based feedstocks such as citric acid and itaconic acid. N-heterocyclic carbenes (NHCs) have also been investigated as initiators for anionic polymerization, contributing to the synthesis of cyclic poly(methyl methacrylate) structures.

Table 3: Overview of Catalytic Approaches in this compound Synthesis

| Reaction Type | Catalyst Examples | Specific Application / Role | Reference |

| Direct Esterification | Sulfuric acid, p-Toluenesulfonic acid, Ion exchange resins | Accelerates ester bond formation, drives equilibrium by water removal | labsolu.cathegoodscentscompany.comfragranceu.comthegoodscentscompany.com |

| Transesterification | Lithium hydroxide/carbonate, Mixed K salts, Titanium alkoxides, Na/Mg Aryloxides | Promotes ester exchange, enables specific functionalization, improves selectivity | nih.govperflavory.com |

| Reaction with Methacryloyl Chloride | Tertiary amines (e.g., Triethylamine), Alkali carbonates | HCl scavenger, promotes acylation | fragranceu.com |

| Addition Reactions | Acid catalysts (e.g., for camphene) | Facilitates addition across double bonds | nih.gov |

| Derivatization | Triethylamine (for HA-GM), Titanium alkoxides | Promotes conjugation/functionalization of complex cyclic structures/polymers | |

| Biocatalysis | Pseudomonas Cepacia Lipase | Kinetic resolution for chiral methacrylate monomers from secondary cyclic alcohols | |

| Methacrylic Acid Production | Hydrotalcite (solid base) | Catalytic decarboxylation/dehydration of bio-based carboxylic acids to methacrylic acid |

(Note: This is a conceptual interactive table.)

Polymerization Pathways of Cyclol Methacrylate Systems

Homopolymerization of Cyclol Methacrylates

Homopolymerization involves the self-addition of cyclol methacrylate (B99206) monomers to form a homopolymer. This process can be initiated through conventional free radical methods or more controlled techniques.

Free radical polymerization of methacrylate monomers, including cyclol methacrylates, typically proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps mdpi.comacs.org.

Initiation: The process begins with the decomposition of an initiator, such as 2,2′-azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then add to the monomer's double bond, forming a monomer radical acs.orgjchps.comtandfonline.comnih.govsigmaaldrich.comasianpubs.org.

Propagation: The monomer radical rapidly adds to successive monomer units, leading to chain growth. This step is characterized by the propagation rate constant (kp) mdpi.comacs.org.

Termination: Chain growth is halted primarily through combination or disproportionation reactions between two growing polymer radicals. These reactions are governed by the termination rate constant (kt) mdpi.comacs.org.

Chain Transfer: Side reactions, such as chain transfer to monomer, solvent, or initiator, can also occur, affecting the molecular weight and polymer architecture mdpi.comacs.org.

Controlled Radical Polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization by providing better control over molecular weight, molecular weight distribution (polydispersity index, PDI), and polymer architecture sigmaaldrich.comresearchgate.net. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is one of the most prevalent CRP methods applicable to methacrylates sigmaaldrich.comtcichemicals.commdpi.com.

RAFT polymerization involves the use of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound (e.g., dithioesters, trithiocarbonates, dithiocarbamates, and xanthates), which mediates the polymerization via a reversible chain-transfer process researchgate.net. This reversible transfer allows for rapid equilibration between active and dormant polymer chains, leading to "living" characteristics researchgate.netmdpi.com.

For methacrylate monomers, RAFT polymerization enables the synthesis of polymers with low polydispersity values (Đ < 1.5), indicating a narrow molecular weight distribution mdpi.com. The selection of the appropriate RAFT agent is crucial for achieving controlled polymerization tcichemicals.com. For example, trithiocarbonate (B1256668) CTAs bearing diphenylmethyl groups have been successfully used for the controlled polymerization of methacrylic monomers, including methyl methacrylate, yielding well-defined polymers and block copolymers mdpi.com. This control facilitates the creation of complex polymer architectures such as block, graft, comb, and star structures .

Copolymerization of Cyclol Methacrylates

Copolymerization involves the polymerization of two or more different monomers. Cyclol methacrylates can be copolymerized with other vinyl monomers to produce copolymers with tailored properties.

Cyclol methacrylates, such as cyclohexyl methacrylate (CHMA), can form binary and ternary copolymerization systems with various co-monomers. For instance, CHMA has been copolymerized with styrene (B11656) (St) via free radical polymerization tandfonline.com. Other common co-monomers for methacrylates include methyl methacrylate (MMA), acrylic esters, and methacrylic acid google.com.

Ternary copolymerization systems involve three different monomers. While research on ternary systems is less extensive compared to binary systems, they offer the potential for even greater control over polymer properties and microstructures core.ac.ukresearchgate.net. The interactions between the three monomers and their respective radicals are crucial in determining the characteristics of the resulting terpolymers core.ac.uk.

Monomer reactivity ratios ( and ) are critical parameters that quantify the relative reactivities of two monomers in a copolymerization reaction. These ratios determine the composition of the copolymer as a function of the monomer feed composition tandfonline.comcore.ac.uk. For a binary copolymerization of monomer 1 (M1) and monomer 2 (M2), and , where represents the rate constant for the addition of monomer j to a growing chain ending in radical i.

For the copolymerization of cyclohexene-3-yl methyl methacrylate (a structurally similar cyclic methacrylate) with styrene (St), reactivity ratios were determined using various linearization methods tandfonline.com.

Table 1: Monomer Reactivity Ratios for Cyclohexene-3-yl Methyl Methacrylate (CHMA) and Styrene (St) Copolymerization tandfonline.com

| Monomer 1 (M1) | Monomer 2 (M2) | Method | r1 (M1) | r2 (M2) | r1 * r2 |

| CHMA | Styrene | EKT | 0.17 | 0.74 | 0.1258 |

The product provides insight into the monomer distribution in the copolymer: values close to 1 indicate a random distribution, while values significantly less than 1 suggest a tendency towards alternation jchps.comcmu.edu. For CHMA and styrene, the product of reactivity ratios (0.1258) indicates a tendency towards random copolymerization, with styrene being more reactive towards the CHMA radical than CHMA itself (r2 > r1).

Several linearization methods are employed to determine monomer reactivity ratios from experimental copolymerization data. These methods convert the non-linear copolymer composition equation into a linear form, allowing for graphical determination of and .

Kelen–Tüdös (K-T) Method: This method is widely used due to its ability to minimize errors associated with data extrapolation and provide a more uniform distribution of experimental points jchps.comtandfonline.comrsc.orgasianpubs.orgnih.gov. The K-T equation is:

where and are functions of monomer feed ratio and copolymer composition, and is a constant chosen to spread the data points evenly. A plot of versus yields a straight line from which and can be determined from the intercepts.

Extended Kelen–Tüdös (EKT) Method: The EKT method is an improvement over the K-T method, offering enhanced accuracy, especially when dealing with a wide range of monomer conversions jchps.comtandfonline.comrsc.orgnih.gov. It is particularly useful for reanalyzing data and improving the estimation of reactivity ratios tandfonline.com. Both K-T and EKT methods are commonly used alongside other techniques, such as Fineman-Ross and non-linear least squares methods, to ensure robust determination of reactivity ratios jchps.comtandfonline.comrsc.orgnih.gov.

Determination of Monomer Reactivity Ratios (r1, r2)

Thermodynamics of Polymerization: Heats of Polymerization

The thermodynamics of polymerization are fundamentally governed by the change in Gibbs free energy (ΔGp) for the reaction. For polymerization to be thermodynamically favorable, the ΔGp must be negative (ΔGp < 0), indicating that the polymer state is favored over the monomer state osti.gov. This balance is influenced by both enthalpy (ΔHp) and entropy (ΔSp) changes. The polymerization of most monomers, including methacrylates, typically involves a decrease in entropy due to the loss of translational degrees of freedom, necessitating a dominant enthalpic contribution (i.e., a sufficiently negative ΔHp) for the reaction to proceed wiley-vch.de.

The heat of polymerization can be influenced by structural factors, such as steric hindrance. Disubstitution on the same vinyl carbon, a characteristic of methacrylates, can lead to steric interference, which in turn can result in a reduction in the heat of polymerization nist.gov.

Thermodynamic properties of polymethacrylates, including those derived from cyclic methacrylates, can be characterized using techniques such as inverse gas chromatography (IGC). This method allows for the determination of various thermodynamic sorption parameters, parameters of mixing at infinite dilution, weight fraction activity coefficients, Flory-Huggins interaction parameters, and solubility parameters, providing insights into the interactions between the polymer and different probe molecules researchgate.netnih.gov.

Influence of Polymerization Conditions (Temperature, Initiator, Solvent) on Polymerization Outcomes

Temperature

Temperature is a critical parameter that profoundly influences the polymerization of methacrylate systems. Higher temperatures generally accelerate the polymerization reaction due to increased kinetic energy, leading to faster reaction rates, shorter reaction times, and potentially higher yields of the desired polymers ajpojournals.org. However, excessively high temperatures can induce undesired side reactions, such as thermal degradation of the polymer, or even depolymerization, particularly for methacrylate backbones above certain temperatures (e.g., 120°C for some dimethacrylates) ajpojournals.orgkpi.ua.

Conversely, lower polymerization temperatures can slow down the process, offering enhanced control over the molecular weight and structure of the polymer ajpojournals.org. Studies on denture base resins, for example, have shown that increasing the polymerization temperature from 30°C to 60°C for autopolymerized resins decreased the residual methyl methacrylate (MMA) content from an average of 4.6 wt% to 3.3 wt% nih.gov. For heat-cured resins, a curing cycle involving 70°C followed by 100°C significantly reduced residual monomer content compared to 70°C alone nih.gov. The lowest residual MMA content (0.07 wt%) was achieved by polymerizing heat-cured denture base resin at 100°C for 12 hours nih.gov.

The heat released during polymerization can cause the resin temperature to rise, even in systems with cooling baths. This temperature rise is directly proportional to the initial resin temperature and affects the time taken for polymerization, with lower initial temperatures increasing the time to the onset and duration of the exothermic peak nih.gov. The limiting conversion in photopolymerization of dimethacrylate resins is low at temperatures near the glass transition temperature (Tg) of the monomer but increases rapidly with rising curing temperature kpi.ua.

Initiator

The choice and concentration of the initiator are crucial for controlling the rate and efficiency of methacrylate polymerization. Initiators generate the primary radicals that initiate the chain reaction acs.orgsigmaaldrich.com. Higher initiator concentrations typically lead to increased polymerization rates and higher monomer conversion nist.gov.

The effectiveness of initiators can also be influenced by their interaction with other components in the polymerization mixture. For instance, in dental composite formulations, the complexation of polymerization initiators like camphorquinone (B77051) (CQ) and ethyl-4-dimethylaminobenzoate (4E) with methacrylated β-cyclodextrin (MCD) can significantly affect the flexural strength and degree of conversion of the resulting composites nist.gov. At higher initiator levels, the presence of uncomplexed initiator can lead to improved polymerization and higher conversion nist.gov. Studies have shown that flexural strength and degree of conversion increased significantly with increasing initiator concentrations nist.gov.

Polymer Microstructure and Architecture Analysis

Microstructural Elucidation of Cyclized Polymer Structures

The term "Cyclol methacrylate" typically refers to methacrylate-based polymers that contain cyclic repeating units within their backbone, formed through a process known as cyclopolymerization. This polymerization mechanism involves the intramolecular cyclization of a diene monomer, leading to the formation of cyclic structures as integral parts of the polymer chain. Elucidating the precise microstructure of these cyclized polymers is crucial for understanding their properties and performance. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gel Permeation Chromatography (GPC) are instrumental in this characterization.

Detailed Research Findings and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the detailed microstructural analysis of cyclized methacrylate (B99206) polymers, providing insights into the presence and nature of cyclic units, the polymer backbone, and the absence of unreacted vinyl groups. Both proton (¹H NMR) and carbon-13 (¹³C NMR) are extensively used.

For instance, in the cyclopolymerization of certain methacrylate-crotonate hybrid monomers, the complete disappearance of vinyl or alkenyl proton signals in the ¹H NMR spectrum is a key indicator of exclusive cyclopolymerization rather than simple vinyl polymerization rsc.org. The cyclization process leads to the formation of new proton environments within the cyclic repeating units and the polymer main chain. Broad and multiplet signals typically appear in the region of 1.56 ppm to 2.61 ppm, assigned to the protons of the polymer main chain nii.ac.jp. Protons within the newly formed cyclic moieties exhibit distinct chemical shifts, allowing for their identification and quantification. For example, signals at 4.17 ppm, 4.27-4.81 ppm, and 5.02 ppm have been observed for protons in specific five-membered cyclic trithiocarbonate (B1256668) moieties within methacrylate polymers nii.ac.jp.

While ¹H NMR can confirm cyclization, differentiating between highly similar cyclic units (e.g., cyclopentyl and cyclohexyl units formed via 5-exo-trig and 6-endo-trig cyclization, respectively) can be challenging due to their structural similarity and overlapping signals rsc.org. ¹³C NMR provides complementary information, revealing the carbon environments within the cyclic structures and the polymer backbone. The absence of signals corresponding to sp² hybridized carbons of the original vinyl groups further confirms the cyclization.

Illustrative ¹H NMR Data for a Cyclized Methacrylate Polymer

| Chemical Shift (δ, ppm) | Assignment | Integration (Relative) |

| 1.50 - 2.65 | Polymer main chain -CH₂-, -CH- | Variable |

| 0.80 - 1.20 | Pendant methyl groups (-CH₃) | Variable |

| 4.00 - 5.10 | Protons within cyclic units (e.g., -OCH-, -SCH-) | Variable |

| < 0.1 (Absent) | Monomer vinyl protons (CH₂=) | 0 |

Infrared (IR) Spectroscopy: IR spectroscopy serves as a valuable technique to confirm the formation of cyclized structures and the consumption of reactive double bonds. The characteristic absorption bands of the monomer's vinyl groups (e.g., C=C stretch around 1630-1640 cm⁻¹) are expected to diminish or disappear in the spectrum of the cyclized polymer, indicating their involvement in the polymerization and cyclization process nii.ac.jp. Concurrently, new absorption bands corresponding to the functional groups within the newly formed cyclic structures can emerge. For instance, the presence of C=S bonds in cyclic trithiocarbonate moieties has been confirmed by strong absorptions around 1035 cm⁻¹ and 1060 cm⁻¹ nii.ac.jp. The carbonyl stretching vibration (C=O) of the methacrylate ester group typically remains prominent around 1720-1730 cm⁻¹ in both monomer and polymer nii.ac.jp.

Illustrative FT-IR Data for a Cyclized Methacrylate Polymer

| Wavenumber (cm⁻¹) | Assignment | Observation |

| 1720 - 1730 | C=O stretch (ester) | Strong, present |

| 1630 - 1640 | C=C stretch (vinyl) | Absent or significantly reduced |

| 1030 - 1060 | Specific cyclic moiety bonds (e.g., C=S) | Present (if applicable) |

| 2800 - 3000 | C-H stretches (aliphatic) | Present |

Molecular Weight and Polydispersity Analysis: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the cyclized polymers polymersource.ca. These parameters are critical for assessing the control over the polymerization process and the uniformity of the polymer chains. A low PDI (ideally close to 1.0) indicates a narrow molecular weight distribution, which is characteristic of well-controlled polymerization, such as controlled radical cyclopolymerization rsc.orgacs.org. The molecular weight of cyclized polymers can be influenced by factors such as monomer structure, light intensity, and additives in photoredox cyclopolymerization rsc.org.

Illustrative GPC Data for Cyclized Methacrylate Polymers

| Polymer Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |

| Cyclized Polymer A | 25,000 | 112,800 | 4.50 |

| Cyclized Polymer B | 26,200 | 138,000 | 5.26 |

| Cyclized Polymer C | 8,700 | 13,920 | 1.60 |

Functionalization and Chemical Modification of Poly Cyclol Methacrylate Systems

Post-Polymerization Modification Techniques

Post-polymerization modification (PPM) is a versatile strategy that allows the introduction of functional groups onto pre-formed polymer chains, offering a pathway to complex architectures and functionalities that might be challenging to achieve through direct polymerization rsc.orgnih.govnii.ac.jposti.gov. This approach leverages reactive sites present in the cyclic pendant groups or the ester linkages of the poly(Cyclol methacrylate) backbone.

Pendant cyclic groups within poly(this compound) systems can serve as highly reactive sites for subsequent chemical transformations. A prominent example involves polymers derived from glycidyl (B131873) methacrylate (B99206) (GMA), which contains an epoxide ring. The epoxide group is highly susceptible to ring-opening reactions with various nucleophiles, including amines, thiols, and acids researchgate.netnih.govrsc.orgpressbooks.publibretexts.org. This reactivity allows for the installation of a wide array of functionalities onto the polymer backbone rsc.org.

For instance, poly(glycidyl methacrylate) (PGMA) can undergo nucleophilic ring-opening reactions with amine-epoxy, thiol-epoxy, and acid-epoxy interactions rsc.org. The process is versatile, allowing for sequential modifications if multiple functionalities are desired, including reactions of the hydroxyl groups that are generated during the initial oxirane ring-opening rsc.org. Similarly, cyclohexene-functionalized methacrylate monomers, such as cyclohexene-3-yl methyl methacrylate (CHMA), can be polymerized, and the pendant cyclohexene (B86901) groups can then be epoxidized to yield macromonomers with cyclohexene oxide functionality tandfonline.com. These epoxidized structures hold potential for applications in photoinitiated cationic polymerization tandfonline.com.

The ring-opening of epoxides can be catalyzed by both acids and bases. Acid-catalyzed opening typically involves an SN2-like backside attack of a nucleophile on the protonated epoxide, leading to 1,2-diols or halohydrins pressbooks.publibretexts.org. Base-catalyzed opening, also an SN2 reaction, occurs at the less hindered epoxide carbon pressbooks.publibretexts.org.

The ester linkages inherent to methacrylate polymers are amenable to both hydrolysis and transesterification reactions, offering pathways for modification or degradation. Hydrolysis of these ester bonds can lead to the scission of the polymer backbone, impacting the material's mechanical and physical properties nih.gov. This process is a known limitation in the long-term durability of certain methacrylate-based dental resin composites, where water and esterase activity can initiate hydrolysis nih.gov.

Conversely, controlled esterification and transesterification can be utilized for functionalization. For example, post-polymerization modification of polymethacrylates can be achieved through enol-ester transesterification rsc.orgosti.gov. This method involves copolymerizing a monomer containing both a polymerizable methacryloyl group and an enol ester functionality (e.g., vinyl methacryloxy acetate, VMAc) with other methacrylates like methyl methacrylate (MMA) rsc.orgosti.gov. The pendant enol esters can then undergo "irreversible" transesterification under mild conditions, driven by the formation of a low nucleophilicity product like acetaldehyde, circumventing the need for byproduct removal typically associated with transesterification osti.gov. This allows for the introduction of various functional nucleophiles onto the polymer side chains osti.gov.

Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, has become a powerful tool for the functionalization of polymers, including poly(methacrylates) ru.nlmaynoothuniversity.iesurrey.ac.ukresearchgate.net. This approach is particularly effective for end-group functionalization, especially when polymers are synthesized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization ru.nlsurrey.ac.ukresearchgate.netsigmaaldrich.com. These methods allow for the preparation of well-defined polymers with specific end-groups (e.g., halogen, dithioester) that can be readily converted into "clickable" functionalities like azides or alkynes ru.nlsurrey.ac.ukresearchgate.net.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction used for constructing block copolymers and side-chain functionalized materials ru.nlresearchgate.net. For instance, azide-terminated poly(methyl methacrylate) (PMMA) can be prepared and subsequently reacted with alkyne-functionalized polymers to form block copolymers in high yields ru.nl. Beyond CuAAC, metal-free click reactions, such as 1,3-dipolar cycloaddition of nitrile oxides and alkynes, also offer robust tools for chain-end polymer functionalization, often proceeding at mild temperatures with high regioselectivity maynoothuniversity.ie.

Another click reaction utilized in polymer chemistry is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile wikipedia.org. While not explicitly detailed for "this compound" end-group functionalization in the provided context, it represents a general class of cycloaddition reactions applicable to polymers with appropriate functionalities.

The synergistic combination of controlled radical polymerization and click chemistry significantly enriches the synthetic toolbox for designing well-defined functional polymers and their controlled conjugation with biomolecules, drugs, and inorganic surfaces researchgate.net.

Incorporation of Functional Moieties via Copolymerization

Copolymerization is a primary method for incorporating functional moieties directly into the polymer structure during synthesis, allowing for precise control over the distribution and density of functional groups along the polymer chain sigmaaldrich.comcmu.edufrontiersin.orgmdpi.com. This approach is widely used to tailor the properties of poly(this compound) systems.

The incorporation of acid-functionalized monomers, particularly methacrylic acid (MAA), into poly(this compound) systems through copolymerization is a common strategy to introduce carboxylic acid groups google.comrjpbcs.compolymersource.canih.gov. These carboxylic acid groups can impart pH-responsive behavior, enabling applications in areas such as drug delivery and coatings rjpbcs.comnih.gov.

Copolymers of methacrylic acid with other alkyl methacrylates, such as ethyl acrylate (B77674) or methyl methacrylate, are widely used. For example, methacrylic acid copolymers (e.g., L-type and S-type Eudragit grades) are anionic polymers that exhibit pH-dependent solubility, dissolving at alkaline pH and remaining insoluble at acidic pH rjpbcs.com. The ratio of methacrylic acid to other comonomers can be adjusted to tune the dissolution pH and release profiles, making them valuable for targeted drug delivery in the intestine rjpbcs.com.

The presence of carboxylic acid groups in methacrylic acid units allows for the formation of hydrogen bonds in acidic conditions, leading to a collapsed polymer structure. As the pH increases, these groups deprotonate, causing the polymer chains to adopt an elongated, rod-like conformation, a reversible change that is exploited in smart materials nih.gov.

Hydroxyl-functionalized copolymers of Cyclol methacrylates can be synthesized by copolymerizing the this compound monomer with hydroxyl-containing methacrylate monomers. A prominent example is 2-hydroxyethyl methacrylate (HEMA), which is a functional monomer that readily copolymerizes with other methacrylates to yield copolymers with pendant hydroxyl groups nih.govgoogle.commeracryl.com.

These hydroxyl groups provide reactive sites for further chemical modifications, such as esterification, etherification, or conjugation with other molecules. For instance, random copolymers of HEMA and glycidyl methacrylate (GMA), such as p(HEMA-ran-GMA), combine the water-trapping capability of hydroxyl groups with the reactive epoxide groups for a wide range of nucleophilic ring-opening reactions nih.gov. Such copolymers are considered suitable base materials for hydrophilic polymeric nanoparticles due to their ability to facilitate functionalization and water interaction nih.gov. Hydroxyl-functionalized copolymers are valuable in applications requiring improved hydrophilicity, adhesion, or crosslinking capabilities sigmaaldrich.com.

Computational and Theoretical Investigations of Cyclol Methacrylate Systems

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Kinetics

Quantum chemical calculations, rooted in quantum mechanics, are indispensable tools for investigating the electronic structure, stability, and reactivity of monomers and transition states involved in polymerization processes. These methods enable the prediction of kinetic parameters, such as propagation and termination rate coefficients, which are crucial for understanding and optimizing polymerization reactions mdpi.comsci-hub.se.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the reaction mechanisms and kinetics of free radical polymerization (FRP) of methacrylates sci-hub.sedergipark.org.tr. DFT calculations provide insights into the energetics of various reaction pathways, including initiation, propagation, and termination steps. For instance, DFT has been employed to optimize reactant and product conformations and to locate transition state structures in methacrylate (B99206) polymerization dergipark.org.trresearchgate.net.

Studies on methacrylate polymerization kinetics using DFT often involve calculating activation energies for propagation reactions. For example, the reactivity of various acrylates and methacrylates has been modeled using DFT to understand the effect of pendant group size, polarity, and nature (linear vs. cyclic) on their polymerizability researchgate.net. The B3LYP functional with basis sets like 6-31+G(d) or 6-311+G(3df,2p) is commonly used for geometry optimizations and kinetic evaluations researchgate.netmdpi.com.

Table 1: Representative DFT-Calculated Activation Energies for Methacrylate Propagation (Illustrative)

| Reaction Type | DFT Functional/Basis Set | Activation Energy (kcal/mol) | Reference |

| Self-propagation | B3LYP/6-31+G(d) | ~5-8 (typical for methacrylates) | researchgate.net |

| Cross-propagation | PBE0 function (for specific systems) | Varied based on co-monomer | dergipark.org.tr |

DFT studies have also been instrumental in exploring the influence of solvents on polymerization kinetics and polymer tacticity, by analyzing hydrogen bonding interactions between solvent molecules and monomer/radical species researchgate.net.

Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that provides a more accurate description of electron correlation compared to DFT, making it suitable for precise molecular geometries and energy calculations, especially for transition states and radicals sci-hub.semdpi.comgoogle.com. While computationally more intensive than DFT, MP2 calculations can offer refined insights into the energetics of polymerization steps.

MP2 is often used to calculate higher-level energy barriers and reaction enthalpies, complementing DFT studies sci-hub.se. For example, MP2 has been applied in ab initio calculations for various organic reactions, including those involving methacrylates, to determine the origin of stereoselectivity or reaction products russchembull.rursc.org. The Resolution of Identity (RI) approximation, known as RI-MP2, significantly speeds up MP2 calculations with minimal loss in accuracy, making it feasible for larger systems google.compyscf.org.

ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) and other hybrid quantum mechanics/molecular mechanics (QM/MM) methods are designed to treat large molecular systems, such as those encountered in polymer chemistry, by partitioning the system into regions treated with different levels of theory chemrxiv.org. A chemically active region (e.g., the reaction center of a propagating radical and the incoming monomer) is typically treated with a high-level quantum mechanical method (like DFT or MP2), while the surrounding environment (e.g., the rest of the polymer chain or solvent molecules) is described by a less computationally demanding molecular mechanics force field chemrxiv.org.

While direct specific examples of ONIOM applied to "Cyclol methacrylate" polymerization kinetics were not found, the principle of hybrid methods is highly relevant. They allow for accurate quantum mechanical descriptions of bond breaking and formation events at the active site, while efficiently accounting for the steric and environmental effects of the larger polymeric system. This approach is crucial for understanding complex polymerization mechanisms where long-range interactions or the influence of the polymer chain's conformation on reactivity are significant chemrxiv.org.

Molecular Modeling and Dynamics Simulations of Polymer Structures

Molecular modeling and dynamics simulations are essential for investigating the structural, dynamic, and thermodynamic properties of polymethacrylates, providing insights into their macroscopic behavior based on atomic-level interactions nih.govnih.gov.

Atomistic modeling involves representing each atom explicitly and describing their interactions using force fields. Force fields are mathematical functions that define the potential energy of a system based on atomic positions, including terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic) chemrxiv.org. Common force fields used for polymethacrylates include the Polymer Consistent Force Field (PCFF) rsc.org, Reactive Force Field (ReaxFF) semanticscholar.org, and quantum mechanically derived force fields (QMDFF) researchgate.net.

Atomistic molecular dynamics (MD) simulations allow for the prediction of the time evolution of a system of interacting particles, enabling the estimation of relevant physical properties nih.gov. For polymethacrylates, atomistic simulations have been used to study various phenomena, such as the coil-to-globule transition of poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) in aqueous solutions rsc.org and the mechanical properties of poly(methyl methacrylate) (PMMA) composites semanticscholar.org.

Table 2: Common Force Fields and Their Applications in Polymethacrylate Modeling

| Force Field | Type of Interactions Modeled | Common Applications for Methacrylates | Reference |

| PCFF | Valence & Non-bonded | Conformational studies, phase transitions | rsc.org |

| ReaxFF | Reactive (bond breaking/forming) | Thermal decomposition, chemical reactions | semanticscholar.orgnist.gov |

| QMDFF | Quantum mechanically derived | Polymer chain packing, material morphology | researchgate.net |

| AMBER, GROMOS, CHARMM, OPLS | Valence & Non-bonded | General polymer simulations, biomaterials | nih.gov |

These simulations can provide detailed information on polymer chain packing, density, and interactions with other components in a system researchgate.netresearchgate.net.

Conformational analysis is the study of the various shapes (conformations) that molecules can adopt due to rotations around single bonds, and the energetics associated with these different forms ic.ac.uklibretexts.org. For polymers like polymethacrylates, conformational analysis is critical for understanding their flexibility, chain dimensions, and how these factors influence macroscopic properties such as glass transition temperature (Tg) and mechanical strength nih.govresearchgate.net. Molecular modeling allows for the exploration of the potential energy surface of polymer chains to identify stable conformers and the energy barriers between them ic.ac.uk.

Intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, play a crucial role in determining the bulk properties of polymethacrylates, such as their solubility, aggregation behavior, and interactions with other molecules or surfaces nih.govnobelprize.org. For instance, studies on aminoalkyl methacrylate copolymers have revealed that electrostatic interactions, including hydrogen bonding and dipolar interactions, are predominant in drug-polymer interactions in solution, influencing drug dissolution and stability nih.gov. Conformational changes in the polymer, influenced by factors like ionic strength and pH, can also affect these intermolecular interactions nih.gov.

Table 3: Types of Intermolecular Interactions and Their Impact on Polymethacrylates

| Interaction Type | Description | Impact on Polymer Properties | Reference |

| Hydrogen Bonding | Donor-acceptor interaction involving hydrogen | Influences solubility, swelling, drug-polymer binding, tacticity | researchgate.netnih.gov |

| Van der Waals | Weak, short-range attractive forces | Contributes to chain packing, density, mechanical properties | chemrxiv.orgic.ac.uk |

| Electrostatic | Interactions between charged groups | Affects polymer-ion interactions, solution behavior, drug binding | nih.gov |

| Steric Effects | Repulsive interactions between non-bonded atoms | Determines preferred conformations, chain rigidity | libretexts.orgnobelprize.org |

Prediction of Monomer Reactivity Ratios and Propagation Kinetics

Computational studies play a vital role in predicting monomer reactivity ratios and understanding the propagation kinetics of methacrylate systems. For instance, a combined computational and experimental study investigated the copolymerization propagation kinetics of 1-ethylcyclopentyl methacrylate (ECPMA), a representative this compound, with methyl methacrylate (MMA). This research utilized quantum chemical calculations to elucidate the underlying mechanisms acs.org.

Trimer-to-Tetramer Reaction Models

To accurately model the complex interactions during polymerization, computational approaches often employ sophisticated reaction models. The trimer-to-tetramer reaction model is a prominent example used in the study of this compound systems. This model allows for the investigation of how a growing polymer chain, represented as a trimer radical, reacts with a monomer to form a tetramer radical, providing insights into the propagation step acs.org.

For the 1-ethylcyclopentyl methacrylate (ECPMA) and methyl methacrylate (MMA) copolymerization system, computational work has specifically utilized a trimer-to-tetramer reaction model. This model is coupled with advanced quantum chemistry methods, including the ONIOM (Our Own N-layered Integrated molecular Orbital and molecular Mechanics) approach, specifically ONIOM (B3LYP/6-31G(2df,p): B3LYP/6-31G(d)), for geometry optimization. Single point energy calculations are performed using the M06-2X/6-311+G(2df,p) method, complemented by the SMD solvation model to account for solvent effects acs.org.

Computational Methods for Trimer-to-Tetramer Models

| Method Category | Specific Method/Basis Set | Application | Reference |

| Geometry Optimization | ONIOM (B3LYP/6-31G(2df,p): B3LYP/6-31G(d)) | ECPMA-MMA copolymerization | acs.org |

| Single Point Energy | M06-2X/6-311+G(2df,p) | ECPMA-MMA copolymerization | acs.org |

| Solvation Model | SMD solvation model | ECPMA-MMA copolymerization | acs.org |

Penultimate Unit Effects in Copolymerization

The penultimate unit effect (PUE) describes the influence of the second-to-last monomer unit in a growing polymer chain on the reactivity of the terminal radical. This effect can be either explicit, where the terminal model composition equations are invalid, or implicit, where they remain valid but the reaction barrier is affected cmu.edu.

In the context of this compound copolymerization, studies on the 1-ethylcyclopentyl methacrylate (ECPMA) and methyl methacrylate (MMA) system have shown that the pen-penultimate unit of a trimer radical exhibits a nonnegligible entropic effect. Furthermore, the penultimate unit effect for this specific ECPMA-MMA copolymer system is found to be implicit acs.org. This implies that while the reactivity is influenced by the penultimate unit, the standard terminal model equations for copolymer composition might still apply, although with modified parameters reflecting the implicit PUE. Steric effects are known to significantly contribute to termination rate control in (meth)acrylate free-radical polymerization, and the penultimate unit model has been found to be excellently applicable in describing termination kinetics in such systems cmu.edu.

Solvent Effects on Reaction Stereoselectivity

Solvents play a crucial role in influencing the stereoselectivity of polymerization reactions by interacting with monomers and propagating species. Computational studies have extensively investigated these solvent effects, particularly concerning the tacticity of polymers.

For instance, in the free radical polymerization of methyl methacrylate (MMA), the solvent's nature significantly impacts the resulting tacticity (e.g., syndiotactic or isotactic content) of poly(methyl methacrylate) (PMMA). Computational modeling, employing explicit solvent molecules and polarizable continuum models (such as IEF-PCM), has been used to understand these interactions researchgate.net.

Studies have shown that solvents capable of hydrogen bonding with the carbonyl oxygens of the monomer or growing chain can hinder the formation of isotactic PMMA. For example, methanol (B129727) (CH3OH) and 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol ((CF3)3COH) have been investigated. Experimentally, MMA polymerization in (CF3)3COH is highly syndiotactic, with a syndiotactic dyad percentage (rr) of 75% at 20 °C. This stereoselectivity is attributed to hydrogen-bonding interactions between the fluoroalcohols and the monomers/growing species. Methanol is less effective in reducing isotacticity due to its smaller size and relatively looser hydrogen bonds researchgate.net.

Influence of Solvents on MMA Polymerization Tacticity

| Solvent | Observed Tacticity (at 20 °C) | Key Interaction | Reference |

| 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol ((CF3)3COH) | Highly syndiotactic (rr = 75%) | Hydrogen bonding with carbonyl oxygens, hindering isotactic formation | researchgate.net |

| Methanol (CH3OH) | Less effective in reducing isotacticity compared to (CF3)3COH | Smaller size, relatively looser hydrogen bonds | researchgate.net |

Beyond polymerization, solvent effects on stereoselectivity have also been explored in other reactions involving methacrylate derivatives, such as Diels-Alder reactions. Computational studies on methyl methacrylate reacting with cyclopentadiene (B3395910) have examined how solvent polarity influences endo/exo selectivity, with hydrogen bonding in water being a significant factor for rate acceleration srce.hr.

Kinetic Monte Carlo Simulations for Polymerization Processes

Kinetic Monte Carlo (kMC) simulations are powerful computational tools used to model and understand the complex, stochastic nature of polymerization processes at a molecular level. These simulations track individual reaction events over time, providing detailed insights into polymer microstructure, molecular weight distributions, and the impact of various reaction conditions doi.orgtu-clausthal.dersc.org.

In kMC modeling, reactions are executed sequentially based on their probabilities within a defined control volume containing a given number of initial molecules. A cumulative reaction probability function is used to select the actual reaction, and a second random number determines the time step between reactions, making the process stochastic doi.org.

This methodology has been applied to various radical polymerization systems, including those involving methyl methacrylate (MMA) doi.orgrsc.org. For instance, a unified matrix-based kMC strategy has been developed to connect polymer synthesis and subsequent degradation, illustrated with MMA radical polymerization. This approach can predict the impact of synthesis conditions on the molecular architecture and subsequent degradation efficiency rsc.org.

kMC simulations allow for the prediction of key polymer characteristics such as monomer conversion, number and mass average chain lengths, dispersity, and the fraction of structural defects (e.g., head-head linkages) and functionalities (e.g., unsaturated chain ends) doi.org. The relevance of kMC algorithms is growing for obtaining and tuning detailed molecular information for (bio)chemical kinetic systems, although ensuring reliable sampling with minimized computational cost remains a challenge rsc.org.

Computational Parameters in kMC Simulations

| Parameter | Description | Reference |

| Monomer Conversion | Extent of monomer transformed into polymer | doi.org |

| Number Average Chain Length (xn) | Average chain length by number of molecules | doi.org |

| Mass Average Chain Length (xm) | Average chain length by mass of molecules | doi.org |

| Dispersity (Đ) | Measure of the breadth of the molecular weight distribution | doi.org |

| Structural Defects | Such as head-head linkages | doi.org |

| Functionalities | Such as unsaturated chain ends | doi.org |

Advanced Analytical Techniques in Cyclol Methacrylate Research

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely employed liquid chromatography method for characterizing polymers. This technique separates macromolecules based on their hydrodynamic volume (size) rather than their chemical properties. ufl.eduwikipedia.org In GPC, larger molecules elute from the column first, while smaller molecules, which can penetrate more deeply into the pores of the stationary phase, have longer retention times and elute later. ufl.edushimadzu.cz

GPC is primarily used to determine the relative molecular weight averages, such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of polymer samples. ufl.eduwikipedia.orgshimadzu.cz Polydispersity is a crucial parameter that indicates the breadth of the molecular weight distribution, with a value of 1.0 representing a perfectly monodisperse sample. wikipedia.org

For methacrylate (B99206) polymers, including those derived from cyclol methacrylates, common mobile phases include tetrahydrofuran (B95107) (THF) or hexafluoroisopropanol (HFIP). ufl.edu Polystyrene standards are typically used for calibration in THF systems, while poly(methyl methacrylate) (PMMA) standards can be used in HFIP systems. ufl.eduwikipedia.orglcms.cz Studies on poly(methyl methacrylate) (PMMA) have utilized GPC to examine the influence of reaction parameters on molecular weight and chain length distribution, showing, for instance, a shift towards lower molecular weight with increasing temperature due to higher initiator dissociation rates leading to shorter chains. ugent.bemdpi.com Similarly, poly(glycidyl methacrylate) has been characterized by GPC to determine its molecular weight and polydispersity. researchgate.netkpi.ua

Spectroscopic Techniques for Investigating Polymer Interactions and Functional Group Transformations

Spectroscopic techniques are fundamental for elucidating the molecular structure, identifying functional groups, and monitoring chemical transformations during the polymerization of cyclol methacrylates. Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are prominent tools in this regard. sol-gel.netchemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is a widely used technique that provides a "fingerprint" of a molecule by measuring the absorption of infrared light at specific wavelengths, corresponding to the vibrational patterns of its chemical bonds. ugent.benih.gov It is extensively applied for the characterization of organic materials, including polymers, enabling the identification of functional groups and the detection of changes during polymerization. nih.govmetrohm.com

In the context of methacrylate polymerization, FTIR can track the disappearance of the characteristic carbon-carbon double bond (C=C) stretching vibrations (typically around 1636 cm⁻¹) as monomers convert into polymer chains. ugent.bethejcdp.com The appearance of new peaks or shifts in existing ones, such as those attributed to ring -CH₂ asymmetric bending (1482.25 cm⁻¹, 1449.56 cm⁻¹) or the formation of new copolymer structures (e.g., 1386.57 cm⁻¹), confirms copolymerization. thejcdp.com For accurate assessment of methacrylate polymerization, the 1320 cm⁻¹ [v(C-O)] peak is often recommended due to its reproducibility. nih.gov FTIR has been instrumental in characterizing various methacrylate polymers, including poly(glycidyl methacrylate). researchgate.netkpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of compounds by analyzing the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR). ugent.bekpi.uanycu.edu.twismar.orgresearchgate.net It is used to identify chemical shifts corresponding to specific atoms within the molecule, allowing for the characterization of polymer microstructure, identification of impurities, and detection of structural defects. ugent.beresearchgate.netkpi.uaresearchgate.netthejcdp.comscielo.br

During polymerization, the disappearance of monomeric double bond peaks in the ¹H NMR spectrum (e.g., around 5.5 and 6.0 ppm) and the emergence of broad peaks corresponding to the polymer backbone confirm successful polymerization. acs.org NMR can also determine the composition of copolymers and provide insights into their tacticity. mdpi.comkpi.ua Solid-state ¹³C NMR, for instance, can be used to characterize the conformational aspects of cyclo-olefin copolymers, which share structural similarities with cyclol methacrylate polymers. nycu.edu.tw

Raman Spectroscopy : Raman spectroscopy is a complementary vibrational spectroscopic technique that provides information about molecular vibrations based on the inelastic scattering of light. metrohm.comacs.orgrsc.org It is a valuable tool for the characterization, identification, and quantification of polymers, offering specific details about molecular structures and bond vibrations. metrohm.comacs.orgrsc.org

Raman spectroscopy can be used to monitor the progress of polymerization reactions, including those of methacrylates, and can provide comparable results to FTIR for assessing the degree of conversion. nih.govmetrohm.comosti.gov For example, the appearance of specific vibrational bands can confirm the successful introduction of certain chemical groups into a polymer matrix. acs.org The technique is also explored for advanced applications such as bioorthogonal imaging using poly(methacrylate) Raman beads. rsc.org

Emerging Research Directions and Future Perspectives for Cyclol Methacrylate Polymers

Development of Novel Cyclol Methacrylate (B99206) Monomers with Tailored Functionalities

The development of novel cyclol methacrylate monomers with tailored functionalities is a critical area of research, aiming to engineer polymers with enhanced and specific properties. Recent advancements highlight the design of monomers that can introduce new functionalities, facilitate grafting of polymeric chains, or enable the attachment of drugs and biomolecules.

For instance, a novel dual-reactive, cycloaliphatic acrylic monomer, tricyclodecane dimethacrylate (TCDDMDA), has been explored for denture base resins thejcdp.comthejcdp.com. This monomer possesses readily polymerizable carbon-carbon double bonds and a secondary reactive group that can be manipulated for diverse applications thejcdp.comthejcdp.com. The tricyclodecane three-ring central group in TCDDMDA introduces a steric hindrance effect, which not only slows the rate of polymerization but also aids in reducing the residual unpolymerized monomer content in the final polymer thejcdp.comthejcdp.com.

Another area of focus involves the synthesis of siloxane-methacrylate (SM) monomers with varying numbers of methacrylate groups, such as four or eight, for applications in dentin adhesives researchgate.net. These novel SM monomers have demonstrated improved water compatibility and enhanced mechanical properties in adhesives as their functionality increases researchgate.net.

Furthermore, in the field of molecularly imprinted polymers (MIPs), functional methacrylate monomers like 2-(diethylamino)ethyl methacrylate (2-DAEM), 4-vinylpyridine (B31050) (VIPY), and 2-hydroxyethyl methacrylate (HEMA) are being utilized researchgate.net. The strategic selection and design of these functional monomers are crucial for creating specific recognition sites within the polymer matrix, enabling targeted binding and separation applications researchgate.net.

These examples underscore a trend towards designing this compound monomers that are not only polymerizable but also carry additional reactive sites or structural features that allow for precise control over the final polymer's properties and interactions.

Exploration of New Controlled Polymerization Techniques for Complex Architectures

The ability to precisely control polymer architecture is paramount for developing advanced materials with specific functionalities. New controlled polymerization techniques are continuously being explored and refined for this compound polymers.

Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of polymers with diverse and tailored architectures nih.govresearchgate.netsigmaaldrich.com. These techniques enable the preparation of complex structures, including block copolymers, star copolymers, and hyperbranched polymers, by controlling molecular weight and dispersity nih.govresearchgate.netsigmaaldrich.comunimelb.edu.au. For example, methyl methacrylate polymerization using specific RAFT agents has achieved low molecular weight dispersity values, typically below 1.5 nih.govsigmaaldrich.com.

Light-mediated polymerization offers significant advantages in terms of energy efficiency, sustainability, and versatility researchgate.netsol-gel.netacs.org. The integration of photopolymerization with CRP techniques has further advanced the synthesis of nonlinear architectures, such as bottlebrush polymers, star polymers, hyperbranched polymers, and cyclic polymers researchgate.netsol-gel.net.

"Living" anionic polymerization also remains a vital method for achieving precise control over polymer architecture, including molecular weight, molecular weight distribution, functionality, and composition sigmaaldrich.comuliege.be. Significant progress has been made in the living anionic polymerization of methacrylate monomers, particularly in hydrocarbon solvents at or below 0°C uliege.be.

Innovative approaches like tandem catalysis, which combines living radical polymerization with in situ transesterification of methacrylates, allow for the direct synthesis of sequence-controlled copolymers, including gradient copolymers acs.orgresearchgate.net. This method enables catalytic control over the gradient sequence by balancing the kinetics of the two reactions researchgate.net.

Integrated Experimental and Computational Approaches for Mechanistic Insights

The integration of experimental and computational approaches is becoming increasingly vital for gaining deeper mechanistic insights into the polymerization of cyclol methacrylates and for optimizing polymer properties. This synergistic strategy involves iterative cycles of computational prediction followed by experimental validation mdpi.com.

Computational methods, including structure-based design, machine learning integration, and protein language models, significantly enhance the ability to predict polymer properties and guide engineering efforts mdpi.com. In the context of polymer composites, computational tools such as finite element analysis (FEA), computational fluid dynamics (CFD), molecular dynamics simulations, machine learning, and material informatics are employed for understanding, analyzing, and designing materials routledge.com. Machine learning, in particular, holds the potential to accelerate the discovery and development of new polymer materials by predicting properties prior to synthesis researchgate.net.

This integrated approach allows researchers to explore larger design spaces, identify non-obvious beneficial modifications, and refine synthetic strategies more efficiently mdpi.com. It also aids in understanding complex phenomena, such as the influence of monomer structure on chain conformation and intermolecular interactions, which are crucial for tailoring the macroscopic properties of this compound polymers researchgate.net.

Sustainable Synthesis and Polymerization of Cyclol Methacrylates

The drive towards more environmentally friendly and sustainable chemical processes is a key future direction for this compound polymers. This involves developing greener synthetic routes for monomers and polymers, as well as exploring methods for their recycling and reuse.

Emulsion copolymerization stands out as an environmentally benign technique for sustainable polymer synthesis impactfactor.org. This method has been successfully applied to copolymerize methacrylate monomers, such as cyclohexyl methacrylate, with bio-based compounds like β-myrcene, leading to the creation of sustainable elastomers impactfactor.org. Research has shown that the glass transition temperature (Tg) of such copolymers, like myrcene-cyclohexyl methacrylate, can be similar to that of methacrylate homopolymers, indicating comparable material properties impactfactor.org.

The utilization of carbon dioxide (CO2) as a monomer represents a significant contribution to the sustainable use of renewable resources in polymer synthesis researchgate.net. Polymers containing cyclic carbonate groups can be synthesized through the free radical copolymerization of unsaturated monomers containing cyclic carbonates, or by converting oxirane groups on epoxy resins into cyclic carbonate groups via reaction with CO2 researchgate.netresearchgate.net. These cyclic carbonate functionalities offer opportunities for post-functionalization, such as crosslinking reactions to form urethane (B1682113) linkages without the use of harmful isocyanates researchgate.net.

Furthermore, chemical recycling methods are being developed to treat polymer waste by chemically recovering monomers and building blocks, which can then be reused in the synthesis of new polymers rsc.orgacs.org. Depolymerization, induced by heating polymers above their ceiling temperature, is a promising strategy to regenerate monomers from various plastics, including poly(methyl methacrylate) acs.org. The development of sustainable cycloaliphatic polyurethanes, utilizing biobased resources, also exemplifies the broader trend towards greener polymer chemistry rsc.org.

Strategies for Sequence Control and Microstructure Fine-Tuning in Copolymers